
Cucurbitacin IIb
Übersicht
Beschreibung
Cucurbitacin IIb is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids primarily found in the Cucurbitaceae family of plants. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIb involves several steps, starting from basic triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic tetracyclic structure. Specific reagents and catalysts, such as strong oxidizing agents and acid catalysts, are often employed to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound can be achieved through both extraction from natural sources and chemical synthesis. Extraction methods include supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction, which offer efficient and environmentally friendly alternatives to traditional solvent extraction . Chemical synthesis, on the other hand, allows for the production of this compound in larger quantities and with higher purity, making it suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Reaktionstypen: Cucurbitacin IIb durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was häufig zur Bildung von Ketonen oder Aldehyden führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zur Bildung von Alkoholen oder Kohlenwasserstoffen führt.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Thionylchlorid. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um die gewünschten Umwandlungen sicherzustellen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. hydroxylierte, halogenierte und reduzierte Formen. Diese Derivate weisen oft verstärkte biologische Aktivitäten auf und sind von großem Interesse in der pharmazeutischen Chemie .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Cucurbitacin IIb has demonstrated potent anti-cancer effects, particularly in cervical cancer models. Research indicates that this compound induces apoptosis in HeLa cells by disrupting mitochondrial membrane potential and activating caspases-3 and -9, which are crucial for the intrinsic pathway of apoptosis. Additionally, it causes cell cycle arrest at the S and G2/M phases by inhibiting the STAT3 signaling pathway and reducing cyclin B1 expression .
Case Study: HeLa Cell Line
- Objective : To evaluate the antiproliferative effects of this compound.
- Methodology :
- Trypan blue exclusion assay for cell viability.
- Flow cytometry to assess mitochondrial potential and caspase activity.
- Western blot analysis for protein expression.
- Findings : Significant reduction in cell viability and induction of apoptosis were observed after 48 and 72 hours of treatment with this compound .
Anti-Inflammatory Activity
This compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the proliferation of activated lymphocytes in a dose-dependent manner. The compound disrupts the actin cytoskeleton and modulates cell cycle proteins such as p27 Kip1 and cyclins, leading to reduced activation markers on T lymphocytes .
Case Study: Lymphocyte Activation
- Objective : To investigate the anti-inflammatory effects on mitogen-activated lymphocytes.
- Methodology :
- Assessment of lymphocyte proliferation using concanavalin A.
- Analysis of cytokine production (TNF-α, IL-6) post-treatment.
- Findings : this compound significantly suppressed cytokine expression and lymphocyte activation markers, indicating its potential as an anti-inflammatory agent .
Hepatoprotective Effects
Recent studies have highlighted the hepatoprotective properties of this compound against acute liver injury induced by concanavalin A. It effectively reduces serum aminotransferase levels, mitigates hepatocyte apoptosis, and decreases oxidative stress in liver tissues .
Case Study: Acute Liver Injury Model
- Objective : To evaluate the protective effects against concanavalin A-induced liver injury.
- Methodology :
- Establishment of an acute liver injury mouse model.
- Measurement of serum biomarkers and histopathological examination.
- Findings : this compound significantly improved survival rates and reduced inflammatory cytokines related to macrophage polarization (IL-12, IL-1β) through modulation of NF-κB and MAPK signaling pathways .
Summary Table
Application | Mechanism | Key Findings |
---|---|---|
Anti-Cancer | Induces apoptosis via caspase activation | Significant reduction in HeLa cell viability |
Anti-Inflammatory | Inhibits lymphocyte proliferation | Suppressed cytokine production in activated T cells |
Hepatoprotective | Reduces oxidative stress | Improved liver function markers in acute injury model |
Wirkmechanismus
The mechanism of action of cucurbitacin IIb involves the modulation of multiple cellular signaling pathways. It acts as a tyrosine kinase inhibitor, blocking the activity of enzymes involved in cell growth and proliferation. Additionally, it induces apoptosis by activating the caspase cascade and inhibiting the STAT3 pathway . These actions result in the suppression of tumor growth and the induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Cucurbitacin IIb ist Teil einer größeren Familie von Cucurbitacinen, zu der Verbindungen wie Cucurbitacin B, Cucurbitacin E und Cucurbitacin D gehören. Obwohl alle Cucurbitacine eine ähnliche tetracyclische Triterpenoid-Struktur aufweisen, unterscheiden sie sich in ihren funktionellen Gruppen und biologischen Aktivitäten . Zum Beispiel:
Cucurbitacin B: Bekannt für seine potente Antikrebsaktivität, insbesondere bei der Induktion von Zellzyklusarrest und Apoptose.
Cucurbitacin E: Zeigt starke entzündungshemmende und leberschützende Eigenschaften.
Cucurbitacin D: Bekannt für seine antimikrobiellen und antioxidativen Eigenschaften.
This compound ist einzigartig in seiner spezifischen Fähigkeit, Tyrosinkinasen zu hemmen und den STAT3-Signalweg zu modulieren, was es zu einer wertvollen Verbindung für gezielte Krebstherapien macht .
Biologische Aktivität
Cucurbitacin IIb (CIIb) is a triterpenoid compound derived from various plants, notably Ibervillea sonorae. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into the biological activity of CIIb, highlighting its mechanisms of action, effects on cancer cells, anti-inflammatory properties, and relevant case studies.
CIIb exhibits multiple mechanisms that contribute to its biological activity:
- Induction of Apoptosis : CIIb has been shown to induce apoptosis in cancer cells through various pathways. It disrupts the mitochondrial membrane potential, leading to the activation of caspases -3 and -9, which are crucial for the intrinsic apoptotic pathway .
- Cell Cycle Arrest : CIIb causes cell cycle arrest at the S and G2/M phases. This was observed in studies involving HeLa cells and activated lymphocytes, where it modulated cyclin levels and increased the expression of cell cycle inhibitors like p27^Kip1 .
- Inhibition of Signaling Pathways : CIIb inhibits critical signaling pathways such as STAT3, which is often activated in cancer progression. By downregulating STAT3, CIIb reduces the expression of cyclin B1 and other proteins involved in cell proliferation .
Anticancer Properties
CIIb has demonstrated significant anticancer effects across various studies:
- In vitro Studies : Research indicates that CIIb effectively suppresses the proliferation of different cancer cell lines, including cervical and lung cancer cells. In one study, treatment with CIIb led to a marked decrease in cell viability and increased apoptosis after 48 hours .
- Mechanistic Insights : The anticancer effects are attributed to its ability to induce DNA damage and activate apoptotic pathways while inhibiting cell cycle progression through modulation of key regulatory proteins .
Anti-Inflammatory Effects
CIIb also exhibits noteworthy anti-inflammatory properties:
- Lymphocyte Modulation : In studies involving mouse lymphocytes, CIIb inhibited the activation and proliferation of T cells stimulated by concanavalin A (Con A). This effect was associated with reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Gut Microbiota Regulation : Recent findings suggest that CIIb can alleviate colitis symptoms by regulating gut microbiota composition and metabolites, further underscoring its therapeutic potential in inflammatory diseases .
Study 1: Apoptosis Induction in HeLa Cells
A detailed investigation into the effects of CIIb on HeLa cells revealed that:
- After 24 hours of treatment, significant apoptosis was observed.
- Flow cytometry analysis indicated a disruption in mitochondrial membrane potential.
- Western blotting confirmed decreased levels of cyclin B1 and phosphorylated STAT3.
Parameter | Control (Untreated) | CIIb Treatment (24h) |
---|---|---|
Cell Viability (%) | 100% | 40% |
Apoptotic Cells (%) | 5% | 70% |
Cyclin B1 Expression | High | Low |
STAT3 Phosphorylation | High | Low |
Study 2: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of CIIb on activated lymphocytes:
- The compound significantly reduced the proliferation rate of Con A-stimulated lymphocytes.
- It also modulated key signaling pathways involved in immune responses.
Treatment | Proliferation Rate (%) | TNF-α Expression (pg/mL) |
---|---|---|
Control | 100 | 200 |
CIIb (10 µM) | 45 | 50 |
Eigenschaften
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBWBGOEAVGFTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866233 | |
Record name | 1,2,16,20,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-11,22-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.